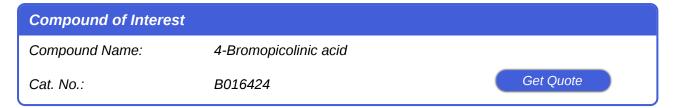


# 4-Bromopicolinic Acid: A Technical Guide to its Solubility in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **4-Bromopicolinic acid**, a key building block in the pharmaceutical and agrochemical industries.[1][2][3] Understanding its solubility is critical for designing, developing, and optimizing synthetic routes and formulation strategies. This document compiles available solubility data, details a comprehensive experimental protocol for its determination, and outlines its typical workflow in a drug discovery context.

## **Physicochemical Properties**

**4-Bromopicolinic acid** presents as a white to off-white crystalline solid.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a carboxylic acid group, imparts a polar nature to the molecule.[1][4] This polarity is a key determinant of its solubility characteristics.



Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	[3][5]
Molecular Weight	202.01 g/mol	[2][3]
Melting Point	172-174 °C	[3]
pKa (Predicted)	3.25 ± 0.10	[3]
Topological Polar Surface Area (TPSA)	63.32 Ų	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	3	[4]

# **Solubility Data**

Quantitative solubility data for **4-Bromopicolinic acid** in a wide range of common organic solvents is not extensively published in the public domain. The available information indicates a general trend of higher solubility in polar solvents and limited solubility in non-polar solvents.[1]

Solvent/System	Solubility	Observations
Dimethyl Sulfoxide (DMSO)	Sparingly Soluble	[3][6][7]
Methanol	Sparingly Soluble	[3][6][7]
Water	Sparingly Soluble	[3][6][7]
Alcohols	Soluble (qualitative)	[1]
Non-polar solvents	Less soluble (qualitative)	[1]

# Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

## Foundational & Exploratory





The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9] The following protocol is a detailed methodology for determining the solubility of **4-Bromopicolinic acid** in a given organic solvent.

- 1. Materials and Equipment:
- 4-Bromopicolinic acid (purity ≥ 98%)
- Selected organic solvent (HPLC grade)
- Analytical balance
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- 2. Procedure:
- · Preparation of Saturated Solution:
  - Add an excess amount of 4-Bromopicolinic acid to a glass vial. An amount that ensures a solid phase remains after equilibration is crucial.
  - Add a known volume of the selected organic solvent to the vial.
  - Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[10]



- Equilibrate the mixture for a sufficient period to ensure thermodynamic equilibrium is reached. This can range from 24 to 72 hours.[8][10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
- Sample Collection and Preparation:
  - After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
  - To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.[8][10] This step must be performed at the same temperature as the equilibration to prevent any change in solubility.
  - Immediately after separation, accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the linear range of the analytical method. This is to prevent precipitation of the compound.[10]

#### Quantification:

- Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
- For HPLC analysis, a C18 reversed-phase column is often suitable for picolinic acid derivatives.[11][12] The mobile phase could consist of a mixture of methanol or acetonitrile and water with a pH modifier like phosphoric acid.[12] Detection can be performed at a wavelength corresponding to the UV absorbance maximum of 4-Bromopicolinic acid (typically around 254 nm for pyridine derivatives).[13][14]
- For UV-Vis spectrophotometry, a calibration curve of known concentrations of 4 Bromopicolinic acid in the solvent must be prepared to determine the concentration of the unknown sample.[14]
- Calculate the concentration of the original saturated solution by applying the dilution factor.
  The solubility is typically reported in mg/mL or g/100mL.

#### 3. Data Analysis and Reporting:



- The experiment should be performed in triplicate to ensure the reproducibility of the results.
- The final solubility value is reported as the mean of the triplicate measurements with the standard deviation.
- The temperature at which the solubility was determined must be clearly stated.

## **Logical Relationships and Workflows**

As **4-Bromopicolinic acid** is primarily used as a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a typical workflow in a drug discovery program where a new chemical entity (NCE) is synthesized using **4-Bromopicolinic acid** as a starting material.[15][16]





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- To cite this document: BenchChem. [4-Bromopicolinic Acid: A Technical Guide to its Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016424#4-bromopicolinic-acid-solubility-in-organic-solvents]

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